3-Formylphenyl 1,3-benzodioxole-5-carboxylate
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Overview
Description
3-Formylphenyl 1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C15H10O5 It contains a benzodioxole ring fused with a phenyl ring, which is substituted with a formyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 1,3-benzodioxole-5-carboxylate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzodioxole derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The carboxylate ester can be formed by reacting the formylated benzodioxole with an appropriate alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 1,3-benzodioxole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Carboxyphenyl 1,3-benzodioxole-5-carboxylate.
Reduction: 3-Hydroxymethylphenyl 1,3-benzodioxole-5-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Formylphenyl 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 1,3-benzodioxole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
3-Formylphenyl 1,3-benzodioxole-5-carboxylate can be compared with other similar compounds, such as:
3-Formylphenyl 1,3-benzodioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
3-Hydroxymethylphenyl 1,3-benzodioxole-5-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
3-Nitrophenyl 1,3-benzodioxole-5-carboxylate: Similar structure but with a nitro group instead of a formyl group.
Properties
IUPAC Name |
(3-formylphenyl) 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-8-10-2-1-3-12(6-10)20-15(17)11-4-5-13-14(7-11)19-9-18-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUXOARJHDOXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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